Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)
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Overview
Description
Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xylopyranoside core with multiple substituents, including a phenylmethyl group and a trifluoromethanesulfonate group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate) typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the xylopyranoside are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Dimethoxy and Dimethyl Groups: The protected xylopyranoside is then subjected to reactions with dimethoxy and dimethyl reagents under controlled conditions to introduce the desired substituents.
Formation of Trifluoromethanesulfonate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate) involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)
- Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)
Uniqueness
The uniqueness of Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate) lies in its combination of substituents, which confer distinct reactivity and functionality The presence of the trifluoromethanesulfonate group enhances its electrophilicity, making it a valuable reagent in organic synthesis
Properties
Molecular Formula |
C19H25F3O9S |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[(2S,3S,4aS,5R,8S,8aS)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C19H25F3O9S/c1-17(25-3)18(2,26-4)30-15-14(29-17)13(31-32(23,24)19(20,21)22)11-28-16(15)27-10-12-8-6-5-7-9-12/h5-9,13-16H,10-11H2,1-4H3/t13-,14+,15-,16+,17-,18-/m0/s1 |
InChI Key |
MKCAUUDTVFCHFH-RFSXOUPVSA-N |
Isomeric SMILES |
C[C@]1([C@@](O[C@H]2[C@H](O1)[C@H](CO[C@H]2OCC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F)(C)OC)OC |
Canonical SMILES |
CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F)(C)OC)OC |
Origin of Product |
United States |
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